molecular formula C8H8N2O B15300153 3-Formylbenzenecarboximidamide CAS No. 73358-99-3

3-Formylbenzenecarboximidamide

Cat. No.: B15300153
CAS No.: 73358-99-3
M. Wt: 148.16 g/mol
InChI Key: GXPBBYFOLVWXRG-UHFFFAOYSA-N
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Description

3-Formylbenzenecarboximidamide is an organic compound with the molecular formula C8H8N2O It is a derivative of benzenecarboximidamide, where a formyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylbenzenecarboximidamide typically involves the reaction of benzenecarboximidamide with formylating agents. One common method is the Vilsmeier-Haack reaction, where benzenecarboximidamide reacts with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Vilsmeier-Haack reaction or other formylation techniques. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Formylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the formyl group directs incoming electrophiles to the ortho and para positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 3-Carboxybenzenecarboximidamide.

    Reduction: 3-Hydroxymethylbenzenecarboximidamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Formylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Formylbenzenecarboximidamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The formyl group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3-dicarboximidamide: Similar structure but lacks the formyl group.

    3-Formylbenzenesulfonamide: Contains a sulfonamide group instead of a carboximidamide group.

    3-Formylbenzoic acid: Contains a carboxylic acid group instead of a carboximidamide group.

Uniqueness

3-Formylbenzenecarboximidamide is unique due to the presence of both a formyl group and a carboximidamide group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

73358-99-3

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-formylbenzenecarboximidamide

InChI

InChI=1S/C8H8N2O/c9-8(10)7-3-1-2-6(4-7)5-11/h1-5H,(H3,9,10)

InChI Key

GXPBBYFOLVWXRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)C=O

Origin of Product

United States

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